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Compound of Interest

Compound Name: Iclaprim-d6

Cat. No.: B029988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iclaprim-d6, a deuterated analog

of the novel dihydrofolate reductase (DHFR) inhibitor, Iclaprim. This document details its

chemical properties, commercial availability, mechanism of action, synthesis, and relevant

experimental protocols.

Core Compound Information
Iclaprim-d6 is the deuterated form of Iclaprim, an antibiotic that has been investigated for its

efficacy against Gram-positive bacteria, including resistant strains such as methicillin-resistant

Staphylococcus aureus (MRSA). The deuteration is typically in the methoxy groups, which can

be useful in metabolic studies.

Chemical and Physical Properties
Property Value

CAS Number 1130072-57-9[1][2]

Molecular Formula C₁₉H₁₆D₆N₄O₃

Molecular Weight 360.44 g/mol

IUPAC Name

5-[[2-cyclopropyl-7,8-

bis(trideuteriomethoxy)-2H-chromen-5-

yl]methyl]pyrimidine-2,4-diamine[2]
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Commercial Suppliers
Iclaprim-d6 is available from various chemical suppliers catering to the research and

development sector. When sourcing this compound, it is crucial to obtain a certificate of

analysis to ensure purity and identity.

Supplier Location Notes

FINETECH INDUSTRY

LIMITED
-

Offers various pack sizes with

MSDS and COA

documentation. Custom

synthesis and bulk quantities

are available.[1]

Pharmaffiliates -
Provides highly pure Iclaprim-

d6.

Scintila -
Lists Iclaprim-d6 under their

MedChem category.[3]

Mechanism of Action: Dihydrofolate Reductase
Inhibition
Iclaprim functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an

essential enzyme in the folic acid synthesis pathway. This pathway is critical for the production

of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, Iclaprim

prevents the conversion of dihydrofolate to tetrahydrofolate, thereby halting bacterial

replication.

Iclaprim was designed to have a higher affinity for bacterial DHFR than trimethoprim, another

DHFR inhibitor, and to be effective against some trimethoprim-resistant strains.
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Caption: Inhibition of the bacterial folate synthesis pathway by Iclaprim.

Experimental Protocols
This section provides detailed methodologies for the synthesis of Iclaprim and for conducting in

vitro susceptibility testing.

Synthesis of Iclaprim
A novel and practical synthesis of Iclaprim has been reported, starting from Trimethoprim

(TMP). The following is a summary of the key steps.[4]

Step 1: Acetylation of Trimethoprim A mixture of Trimethoprim, acetic anhydride,

dichloromethane, and SnCl₄ is heated at reflux. After cooling, the reaction solution is poured
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into ice water, and the organic phase is separated, washed, and dried. Evaporation of the

solvent yields the acetylated product.[4]

Step 2: Demethylation The product from the previous step is dissolved in dichloromethane and

cooled. Boron tribromide (BBr₃) is added, and the reaction is stirred. The crude product is

isolated by filtration and crystallized.[4]

Step 3: Cyclization The demethylated product is reacted with cyclopropyl carboxaldehyde in a

buffer system of pyrrolidine and acetic acid to form the chromanone framework.[4]

Step 4: Reduction The chromanone is dissolved in methanol and cooled. Sodium borohydride

is added slowly, and the reaction is stirred. After concentration and addition of water, the solid

product is filtered and recrystallized.[4]

Step 5: Dehydration The final step involves dehydration, which can be catalyzed by sulfuric

acid to minimize the formation of impurities.[4]

Analytical Characterization: The synthesized compounds at each step are characterized using:

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a Bruker Avance III

instrument (400 or 600 MHz for ¹H and 100 MHz for ¹³C).[4]

Mass Spectrometry (MS): ESI+ mass spectrometry is used to confirm the molecular weight

of the products.[4]

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a YMC-Pack

ODS-AQ column with a mobile phase of a potassium phosphate aqueous solution and

acetonitrile.[4]

In Vitro Susceptibility Testing: Broth Microdilution MIC
Assay
The minimum inhibitory concentration (MIC) of Iclaprim against bacterial isolates can be

determined using the broth microdilution method according to the Clinical and Laboratory

Standards Institute (CLSI) guidelines.[2][5]

Materials:
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Cation-adjusted Mueller-Hinton broth (CA-MHB)[2]

96-well microtiter plates

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

Iclaprim stock solution

Procedure:

Preparation of Iclaprim Dilutions: A serial two-fold dilution of Iclaprim is prepared in CA-MHB

in the wells of a 96-well microtiter plate. The typical concentration range tested is 0.002 to

128 µg/mL.[2]

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity

equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final

inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate

containing the Iclaprim dilutions.

Incubation: The plates are incubated at 37°C for 18-24 hours.[2]

MIC Determination: The MIC is defined as the lowest concentration of Iclaprim that

completely inhibits visible bacterial growth.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Clinical Development Overview: The REVIVE Trials
Iclaprim has undergone extensive clinical evaluation, most notably in the REVIVE-1

(NCT02600611) and REVIVE-2 (NCT02607619) Phase 3 clinical trials. These studies

assessed the efficacy and safety of intravenous Iclaprim for the treatment of acute bacterial

skin and skin structure infections (ABSSSI).

REVIVE-1 and REVIVE-2 Trial Design
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Parameter Description

Study Design
Randomized, double-blind, active-controlled,

multicenter

Patient Population Adults with ABSSSI

Treatment Arms
- Iclaprim (80 mg fixed dose, IV every 12 hours)

- Vancomycin (15 mg/kg, IV every 12 hours)

Treatment Duration 5 to 14 days

Primary Endpoint

Early clinical response (ECR) at 48 to 72 hours

after the start of treatment, defined as a ≥20%

reduction in lesion size compared to baseline.

The results of these trials demonstrated that Iclaprim was non-inferior to vancomycin in treating

ABSSSI.

Patients with ABSSSI

Randomization (1:1)

Iclaprim Arm
(80 mg IV q12h)

 

Vancomycin Arm
(15 mg/kg IV q12h)

 

Primary Endpoint Assessment
(48-72 hours)
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Determination of Non-inferiority
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Caption: Logical flow of the REVIVE clinical trials.

This technical guide provides foundational information for researchers working with Iclaprim-
d6. For further details, consulting the cited literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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